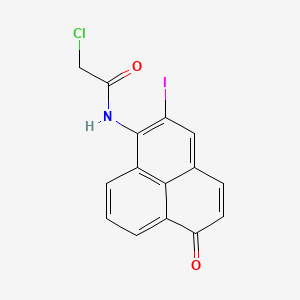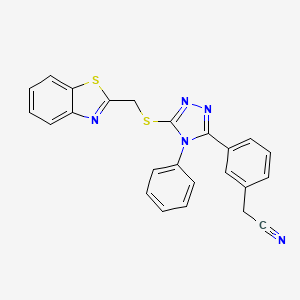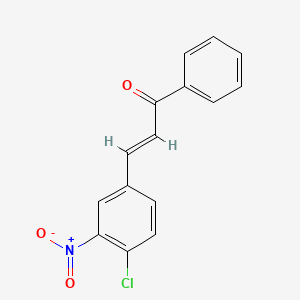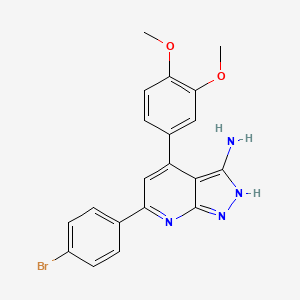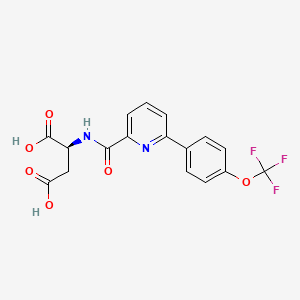
Sucnr1-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucnr1-IN-2 is a chemical compound that acts as an inhibitor of the succinate receptor 1 (SUCNR1). This receptor is a G protein-coupled receptor that is activated by succinate, a key intermediate in the citric acid cycle. The inhibition of SUCNR1 has been studied for its potential therapeutic applications in various metabolic and inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucnr1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework of this compound through a series of organic reactions such as condensation, cyclization, and coupling reactions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques such as chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring consistency, efficiency, and safety. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Automation and Process Control: Automated systems and process control technologies are used to monitor and control the production process, ensuring high quality and reproducibility.
化学反应分析
Types of Reactions
Sucnr1-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the original ones.
科学研究应用
Chemistry: Used as a tool compound to study the role of SUCNR1 in various chemical pathways.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, inflammation, and other diseases.
作用机制
Sucnr1-IN-2 exerts its effects by inhibiting the activity of the succinate receptor 1 (SUCNR1). The mechanism involves:
Binding to SUCNR1: this compound binds to the receptor, preventing succinate from activating it.
Blocking Signal Transduction: By inhibiting SUCNR1, this compound blocks the downstream signaling pathways that are normally activated by succinate. This includes pathways involved in inflammation, metabolism, and cellular stress responses.
Molecular Targets and Pathways: The primary molecular target is SUCNR1, and the pathways affected include those related to the citric acid cycle, energy metabolism, and inflammatory responses.
相似化合物的比较
Sucnr1-IN-2 can be compared with other SUCNR1 inhibitors and related compounds:
Similar Compounds: Other inhibitors of SUCNR1 include compounds like oxaloacetate, malate, and α-ketoglutarate.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency towards SUCNR1. It may also have distinct pharmacokinetic and pharmacodynamic properties compared to other inhibitors.
List of Similar Compounds:
属性
分子式 |
C17H13F3N2O6 |
|---|---|
分子量 |
398.29 g/mol |
IUPAC 名称 |
(2S)-2-[[6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H13F3N2O6/c18-17(19,20)28-10-6-4-9(5-7-10)11-2-1-3-12(21-11)15(25)22-13(16(26)27)8-14(23)24/h1-7,13H,8H2,(H,22,25)(H,23,24)(H,26,27)/t13-/m0/s1 |
InChI 键 |
TUTOXIPIHTUWDS-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=NC(=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
规范 SMILES |
C1=CC(=NC(=C1)C(=O)NC(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


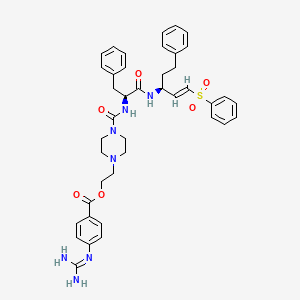
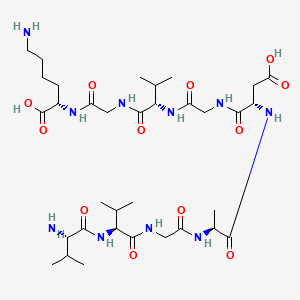
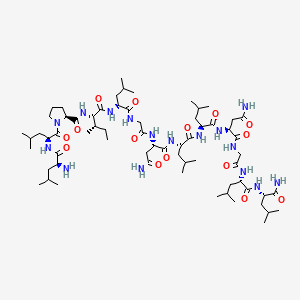
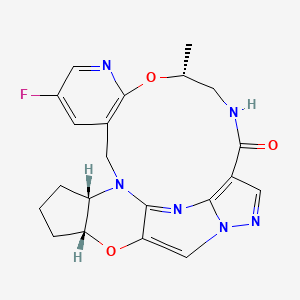
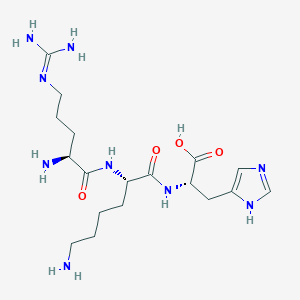
![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)
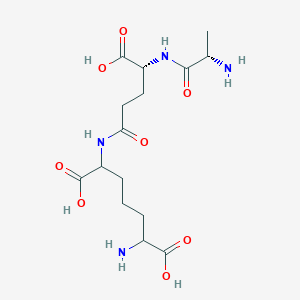
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)
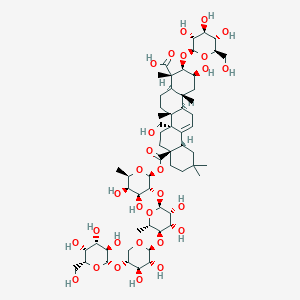
![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
